molecular formula C17H15NO4 B1333882 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 260555-43-9

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1333882
CAS No.: 260555-43-9
M. Wt: 297.3 g/mol
InChI Key: TWESYTWUFWEEIU-UHFFFAOYSA-N
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Description

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a phenoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the condensation of 4-phenoxybenzaldehyde with pyrrolidine-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and in-line purification systems to streamline the production process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-1-(4-aminosulfonyl)phenylpyrrolidine-3-carboxylic acid: Similar structure but with an aminosulfonyl group instead of a phenoxy group.

    Pyrrolidine-3-carboxylic acid derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenoxy group enhances its ability to interact with certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16-10-12(17(20)21)11-18(16)13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWESYTWUFWEEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372434
Record name 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260555-43-9
Record name 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260555-43-9
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